![molecular formula C14H15N3O3 B6635543 (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635543.png)
(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid, also known as MIPA, is a synthetic amino acid derivative that has been synthesized and studied for its potential applications in the field of medicinal chemistry. In
Wissenschaftliche Forschungsanwendungen
(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid has been studied for its potential applications in the field of medicinal chemistry, particularly in the development of novel drugs for the treatment of various diseases. Research has shown that (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid has the ability to inhibit the activity of certain enzymes, such as dipeptidyl peptidase-4 (DPP-4) and angiotensin-converting enzyme (ACE), which are involved in the regulation of blood glucose levels and blood pressure, respectively.
Wirkmechanismus
(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid works by binding to the active site of DPP-4 and ACE, thereby preventing the enzymes from performing their normal functions. This leads to a reduction in blood glucose levels and blood pressure, which can be beneficial for individuals with diabetes and hypertension.
Biochemical and Physiological Effects:
Studies have shown that (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid can effectively lower blood glucose levels and blood pressure in animal models. Additionally, (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. However, one limitation is that (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid may not be suitable for use in certain types of experiments, such as those that require the use of live cells or tissues.
Zukünftige Richtungen
There are several potential future directions for research involving (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid. One area of interest is the development of (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid-based drugs for the treatment of diabetes and hypertension. Additionally, further studies are needed to fully understand the mechanism of action of (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid and its potential applications in other areas of medicine. Finally, research could explore the use of (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid is a synthetic amino acid derivative that has potential applications in the field of medicinal chemistry. Its ability to inhibit the activity of certain enzymes makes it a promising candidate for the development of novel drugs for the treatment of diabetes and hypertension. While there are limitations to its use in certain types of experiments, its relatively simple synthesis method and potential therapeutic benefits make it an area of interest for future research.
Synthesemethoden
(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid can be synthesized through a multi-step process that involves the reaction of 1-methylimidazole-4-carboxylic acid with phenylalanine methyl ester, followed by the removal of the methyl ester group using hydrochloric acid. The resulting compound is then treated with N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide to form the final product, (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid.
Eigenschaften
IUPAC Name |
(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-17-8-12(15-9-17)13(18)16-11(14(19)20)7-10-5-3-2-4-6-10/h2-6,8-9,11H,7H2,1H3,(H,16,18)(H,19,20)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITAYJLRKJZVSJ-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.